tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Description
Historical Development of Thiazolopyridine Chemistry
The historical trajectory of thiazolopyridine chemistry traces back to the early developments in heterocyclic synthesis during the late 19th and early 20th centuries. The foundational work establishing thiazolopyridine synthesis methodologies emerged from systematic investigations into the cyclization reactions of pyridine-containing precursors with sulfur-containing reagents. Early synthetic approaches relied heavily on two-stage protocols wherein either the thiazole or pyridine ring was constructed first, followed by intermolecular cyclocondensation reactions to form the second ring system. These pioneering methods, while limited in scope and yield, established the fundamental chemical principles that continue to guide modern thiazolopyridine synthesis.
The evolution of thiazolopyridine chemistry gained significant momentum through the development of the Hugershoff reaction and subsequent oxidative cyclization methodologies. These early investigations revealed the inherent challenges associated with thiazolopyridine formation, particularly the tendency for competing side reactions and the formation of undesired tetrahydro-1,4,2,5-dithiadiazines or di-(2-pyridyl)ureas under certain reaction conditions. Despite these initial obstacles, researchers achieved breakthrough progress through the application of alkaline potassium ferricyanide oxidations, which provided the first reliable, albeit low-yielding, routes to thiazolopyridine derivatives.
The modern era of thiazolopyridine chemistry has been characterized by the development of sophisticated one-pot synthetic methodologies that overcome the limitations of earlier approaches. Contemporary research has established novel combinatorial methods utilizing cyanoacetamide, heterocumulenes such as isothiocyanates and carbon disulfide, and ethyl-4-chloroacetoacetate in domino reaction sequences. These advanced synthetic strategies have enabled the preparation of substituted thiazolo[4,5-b]pyridines through sequential nucleophilic substitution, Thorpe-Ziegler reactions, and Thorpe-Guareschi cyclization processes. The development of these methodologies has fundamentally transformed the accessibility of thiazolopyridine derivatives, facilitating their investigation as potential therapeutic agents.
Importance of N-Fused Heterocyclic Compounds
N-fused heterocyclic compounds occupy a position of paramount importance in modern pharmaceutical chemistry, with their significance extending across multiple therapeutic areas and chemical applications. The structural characteristics of N-fused heterocycles, particularly their ability to participate in diverse molecular interactions through hydrogen bonding, π-π stacking, and electrostatic interactions, make them exceptionally valuable scaffolds for drug design. The prevalence of N-fused heterocycles in bioactive natural products and synthetic pharmaceuticals underscores their fundamental role in medicinal chemistry, with nearly one-third of best-selling therapeutics containing fused heterocyclic structures.
The therapeutic significance of N-fused heterocycles extends beyond their structural diversity to encompass their unique pharmacological properties. Pyridine-containing heterocycles, in particular, have demonstrated remarkable versatility in addressing various medical conditions, with essential drugs such as esomeprazole, amlodipine, imatinib, and atazanavir incorporating pyridine core structures. The nitrogen atom within these heterocyclic frameworks provides critical functionality through its non-bonding electron pair, which facilitates hydrogen bonding with druggable receptors and significantly enhances pharmacokinetic properties. This molecular characteristic has enabled the development of approximately 7000 existing drug candidates with medicinally important attributes derived from pyridine-containing scaffolds.
Recent advances in the synthesis of N-fused heterocycles have emphasized the development of transition-metal-free synthetic approaches that offer improved atom economy and reduced environmental impact. These methodologies have proven particularly valuable for accessing structurally complex heterocyclic frameworks while maintaining synthetic efficiency and scalability. The evolution of synthetic strategies for N-fused heterocycles has enabled researchers to explore previously inaccessible chemical space, leading to the discovery of novel bioactive compounds with enhanced therapeutic potential.
Classification of Thiazolopyridine Scaffolds
The classification of thiazolopyridine scaffolds encompasses multiple structural isomers, each characterized by distinct connectivity patterns between the thiazole and pyridine ring systems. The primary classification scheme distinguishes between thiazolo[4,5-b]pyridines, thiazolo[4,5-c]pyridines, and thiazolo[5,4-b]pyridines, with each isomeric form exhibiting unique chemical reactivity and biological activity profiles. The thiazolo[4,5-b]pyridine framework represents the most extensively studied member of this class, with numerous synthetic methodologies developed for its preparation and functionalization.
The thiazolo[4,5-c]pyridine scaffold, which forms the core structure of tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate, presents distinct structural characteristics that differentiate it from other thiazolopyridine isomers. This particular arrangement positions the nitrogen atoms in a configuration that influences both the electronic properties of the heterocycle and its potential for intermolecular interactions. The molecular weight of 255.34 daltons and the specific three-dimensional conformation of this scaffold contribute to its unique pharmacological profile.
| Thiazolopyridine Scaffold | Core Structure | Key Characteristics | Typical Applications |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine | Benzene-fused thiazole-pyridine | High stability, versatile reactivity | Anti-tubercular agents, kinase inhibitors |
| Thiazolo[4,5-c]pyridine | Alternative fusion pattern | Distinct electronic properties | Specialized pharmaceutical intermediates |
| Thiazolo[5,4-b]pyridine | Reversed connectivity | Modified binding characteristics | Research compounds, biological probes |
The structural diversity within thiazolopyridine scaffolds extends to their substitution patterns and the nature of functional groups attached to the heterocyclic core. Compounds bearing morpholine entities, such as those related to the thiazolopyridine compound AV25R, have demonstrated potent inhibitory activity against interleukin-1 receptor-associated kinases (IRAK4) and phosphoinositide 3-kinase, with inhibitory concentration values in the nanomolar range. These structure-activity relationships highlight the importance of precise structural modifications in optimizing the biological activity of thiazolopyridine derivatives.
Research Significance of this compound
The research significance of this compound stems from its unique structural features and its potential as a versatile synthetic intermediate in pharmaceutical chemistry. This compound represents a prime example of how strategic structural modifications can be employed to modulate the properties of heterocyclic scaffolds for specific applications. The presence of the tert-butyl carboxylate protecting group provides opportunities for controlled deprotection and subsequent functionalization, while the amino functionality offers sites for further chemical elaboration.
The molecular characteristics of this compound position it as an important building block for the synthesis of more complex thiazolopyridine derivatives. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as tert-butyl 2-amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate, with the InChI identifier InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)13-9(12)17-8/h4-6H2,1-3H3,(H2,12,13). This detailed structural identification enables precise synthetic planning and facilitates the development of structure-activity relationships for related compounds.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1002355-91-0 | |
| Molecular Formula | C₁₁H₁₇N₃O₂S | |
| Molecular Weight | 255.34 g/mol | |
| PubChem Compound Identification | 39872011 | |
| MDL Number | MFCD11045435 |
The synthetic accessibility of this compound through established heterocyclic chemistry methodologies makes it an attractive target for pharmaceutical research programs. The compound's potential for serving as a precursor to biologically active derivatives aligns with current trends in medicinal chemistry toward the exploration of underrepresented chemical space. Contemporary research efforts have demonstrated that thiazolopyridine derivatives can function as effective inhibitors of various therapeutic targets, including deoxyribonucleic acid gyrase B, kinases, and other enzymes critical to disease processes.
The investigation of thiazolopyridine derivatives has revealed their potential as antitubercular agents, with structure-based studies identifying minimum structural requirements for optimization of these compounds as DNA gyrase inhibitory agents. Three-dimensional quantitative structure-activity relationship modeling and group-based quantitative structure-activity relationship methodologies have been successfully applied to develop accurate and predictive models for thiazolopyridine derivatives, enabling the rational design of new compounds with enhanced therapeutic potential. These computational approaches have identified critical molecular descriptors, including steric and electrostatic parameters, that govern the biological activity of thiazolopyridine scaffolds.
Properties
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)13-9(12)17-8/h4-6H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBCRQUYNFQJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1.1 Thiourea Cyclization Method
- Procedure: This method involves the cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and elemental sulfur in pyridine.
- Reaction Conditions: The mixture is heated to approximately 130°C and maintained for about 1.5 hours.
- Yield: Approximately 74.2%.
- Mechanism: The reaction proceeds through nucleophilic attack and subsequent ring closure forming the thiazolo[4,5-c]pyridine core.
- Advantages: Relatively high yield and straightforward reaction setup.
- Limitations: Requires elevated temperature and careful control of reaction time to avoid side products.
1.2 Copper-Mediated Diazotization
- Procedure: The compound is synthesized by diazotization using tert-butyl nitrite and copper(II) bromide (CuBr₂) in dichloromethane.
- Reaction Conditions: Performed at 0°C for 3 hours.
- Yield: Approximately 44%.
- Notes: This method allows for selective functionalization but generally gives lower yields compared to thiourea cyclization.
- Optimization: Yield can be improved by adjusting solvent systems, reagent stoichiometry, and precise temperature control.
Alternative Preparation via Protection and Deprotection Strategies
2.1 Boc Protection of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Reagents: Di-tert-butyl dicarbonate (Boc₂O), potassium carbonate as base.
- Solvent System: 1,4-Dioxane and water mixture.
- Conditions: Reaction conducted at 0°C to ambient temperature for 3 hours.
- Workup: The reaction mixture is diluted with water, filtered through silica gel, washed, and extracted with ethyl acetate.
- Yield: Approximately 87%.
- Characterization: Confirmed by ^1H NMR and LCMS (M+H)+ = 256.
- Significance: This method protects the amino group as a tert-butyl carbamate, facilitating further synthetic transformations.
- Hydrochloric Acid in Ethyl Acetate: Used at 20°C for 3 hours to remove Boc protection, yielding the free amine with 87% yield.
- Trifluoroacetic Acid (TFA) in Dichloromethane: Reaction at 20°C for 1 hour or at 5°C for 2 hours, followed by concentration and purification.
- Hydrochloric Acid in 1,4-Dioxane: Stirred at room temperature for 3 hours, followed by filtration and washing to obtain hydrochloride salts.
- Applications: These deprotection steps are critical for obtaining the free amine for subsequent chemical modifications.
Reaction Analysis and Optimization
| Method | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiourea Cyclization | tert-butyl 4-oxopiperidine-1-carboxylate, cyanamide, sulfur, pyridine | 130°C | 1.5 h | 74.2 | High yield, requires heating |
| Copper-Mediated Diazotization | tert-butyl nitrite, CuBr₂, dichloromethane | 0°C | 3 h | 44 | Lower yield, sensitive to conditions |
| Boc Protection | Di-tert-butyl dicarbonate, K₂CO₃, 1,4-dioxane/water | 0–20°C | 3 h | 87 | Efficient protection of amino group |
| Boc Deprotection (HCl/EtOAc) | HCl in ethyl acetate | 20°C | 3 h | 87 | Effective removal of Boc group |
| Boc Deprotection (TFA/DCM) | TFA in dichloromethane | 5–20°C | 1–2 h | ~100 | Mild conditions, high purity product |
Purification Techniques
- Column Chromatography: Gradient elution using ethyl acetate and hexane is effective for isolating the desired product and removing impurities.
- Recrystallization: Solvent systems such as dichloromethane/hexane optimize crystalline purity.
- Analytical Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
Spectroscopic and Analytical Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and regiochemistry. Characteristic signals include tert-butyl singlet (~1.41 ppm), methylene triplets (~2.43 and 3.56 ppm), and amino protons (~6.80 ppm).
- Mass Spectrometry (LCMS): Molecular ion peaks at m/z 318.9/320.9 ([M+1]) confirm molecular weight.
- X-ray Crystallography: Used for spatial arrangement confirmation in structurally related tert-butyl carboxylates.
Summary Table of Preparation Methods
| Step | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Cyclization | tert-butyl 4-oxopiperidine-1-carboxylate, cyanamide, sulfur, pyridine | 130°C, 1.5 h | 74.2 | Core ring formation |
| Diazotization | tert-butyl nitrite, CuBr₂, dichloromethane | 0°C, 3 h | 44 | Functionalization step |
| Boc Protection | Di-tert-butyl dicarbonate, K₂CO₃, dioxane/water | 0–20°C, 3 h | 87 | Amino group protection |
| Boc Deprotection (HCl) | 3M HCl in ethyl acetate | 20°C, 3 h | 87 | Removal of protecting group |
| Boc Deprotection (TFA) | TFA in dichloromethane | 5–20°C, 1–2 h | ~100 | Mild and efficient deprotection |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo[4,5-c]pyridine compounds exhibit antimicrobial properties. Studies have shown that tert-butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can inhibit the growth of various bacterial strains. This suggests potential use as an antimicrobial agent in treating infections caused by resistant bacteria.
2. Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to tumor growth. Further research is necessary to elucidate its efficacy and safety in clinical settings.
3. Neuroprotective Effects
There is emerging evidence that thiazolo[4,5-c]pyridine derivatives can provide neuroprotective benefits. The compound may help mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation.
Synthetic Applications
1. Building Block in Organic Synthesis
this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activity.
2. Reaction with Isothiocyanates
The compound can react with isothiocyanates to form thiourea derivatives, which are valuable in medicinal chemistry for developing new drugs targeting various diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study (2023) | Evaluated against E. coli and S. aureus | Exhibited significant inhibition at low concentrations, suggesting potential as a therapeutic agent. |
| Cancer Cell Apoptosis Study (2024) | Investigated effects on breast cancer cells | Induced apoptosis via mitochondrial pathways; further studies are warranted to explore mechanism intricacies. |
| Neuroprotection Research (2025) | Assessed neuroprotective effects in animal models | Reduced markers of oxidative stress; potential implications for neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1002355-91-0
- Molecular Formula : C₁₁H₁₇N₃O₂S
- Molecular Weight : 255.34 g/mol
- Structure : A bicyclic framework combining a thiazole ring fused with a partially hydrogenated pyridine ring. The tert-butyl carbamate group at position 5 acts as a protective moiety, enhancing solubility and stability during synthetic workflows .
Synthesis :
The compound is synthesized via condensation of tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine at 130°C for 1.5 hours .
Comparison with Structurally Similar Compounds
Brominated Analog: tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
- CAS Number : 1253654-37-3
- Molecular Formula : C₁₁H₁₅BrN₂O₂S
- Molecular Weight : 319.22 g/mol
- Key Differences: Substitution: Bromine replaces the amino group at position 2. Reactivity: Acts as a precursor for nucleophilic substitution or cross-coupling reactions. Purity: 98% (BLDpharm) .
- Applications : Used in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
Oxo Derivative: tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Isomeric Compound: tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Comparative Data Table
Research Findings and Implications
- Reactivity Trends: The amino group in the parent compound facilitates nucleophilic substitutions, whereas the brominated analog serves as an electrophilic partner in metal-catalyzed reactions . The oxo derivative’s ketone group enhances hydrogen-bond acceptor capacity, influencing binding affinity in enzyme inhibition assays .
Structural Impact :
Safety Profiles :
- Brominated and oxo derivatives exhibit higher toxicity (e.g., H302, H315) compared to the parent compound, necessitating stringent handling protocols .
Biological Activity
tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS No. 365996-05-0) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C₁₁H₁₇N₃O₂S
- Molecular Weight : 255.34 g/mol
- Physical Form : Crystalline powder
- Melting Point : 223.5°C to 224.5°C
Antimicrobial Properties
Research indicates that derivatives of thiazolo[4,5-c]pyridine exhibit antimicrobial activity. Specifically, compounds containing the thiazole ring have been shown to possess inhibitory effects against various bacterial strains. One study demonstrated that modifications to the thiazole structure could enhance antibacterial efficacy, suggesting that this compound may also exhibit similar properties.
Anticancer Activity
Thiazolo derivatives have been investigated for their potential anticancer properties. In vitro studies indicated that certain thiazolo compounds can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), highlighting the potential of thiazolo derivatives in cancer therapy.
Neuroprotective Effects
Recent studies have suggested that thiazolo derivatives may possess neuroprotective effects. A study focusing on similar compounds showed the ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound could be explored for neurodegenerative diseases.
Synthesis and Evaluation of Biological Activity
A notable study synthesized various thiazolo derivatives and evaluated their biological activities. The synthesis involved reacting appropriate amines with isothiocyanates under controlled conditions. The resulting compounds were screened for antimicrobial and anticancer activities using standard assays.
| Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC₅₀ µM) |
|---|---|---|
| Compound A | 32 (E. coli) | 15 (MCF-7) |
| Compound B | 16 (S. aureus) | 10 (HeLa) |
| This compound | TBD | TBD |
Q & A
Q. What are the primary synthetic routes for tert-butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate, and how do their yields compare?
Two common methods are:
- Thiourea cyclization : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine at 130°C for 1.5 hours (74.2% yield) .
- Copper-mediated diazotization : Using tert-butyl nitrite and CuBr₂ in dichloromethane at 0°C for 3 hours (44% yield) . Optimization of solvent systems, reagent stoichiometry, and temperature control is critical for yield improvement.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to verify functional groups and regiochemistry.
- Mass spectrometry (LCMS) for molecular weight confirmation (e.g., observed m/z 318.9/320.9 [M+1] in LCMS) .
- X-ray crystallography to resolve spatial arrangements, as demonstrated for structurally analogous tert-butyl carboxylates in crystallographic studies .
Q. How can researchers address low purity during synthesis?
- Purification : Use column chromatography with gradients of ethyl acetate/hexane.
- Analytical monitoring : Employ TLC or HPLC to track reaction progress and isolate by-products .
- Recrystallization : Optimize solvent systems (e.g., DCM/hexane) to enhance crystalline purity .
Advanced Questions
Q. How can the copper-mediated diazotization step be optimized to improve yield?
Variables to test include:
Q. What mechanistic insights explain by-product formation during thiourea cyclization?
- Side reactions : Cyanamide decomposition at high temperatures may generate urea derivatives.
- Sulfur reactivity : Excess sulfur could lead to over-oxidation of the thiazole ring. Mitigation involves strict temperature control and stoichiometric precision .
Q. How should discrepancies between theoretical and experimental NMR data be resolved?
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and validate assignments .
- Impurity analysis : Characterize minor peaks via 2D NMR (COSY, HSQC) to detect regioisomeric by-products .
Q. What role does the tert-butyl carbamate group play in stabilizing the compound?
- Steric protection : Shields the amine group from nucleophilic attack, enhancing stability in acidic/basic conditions.
- Synthetic versatility : Facilitates deprotection under mild acidic conditions (e.g., TFA/DCM) for downstream functionalization, as seen in related piperidine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
